molecular formula C23H20N4O6 B2501150 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1260985-08-7

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B2501150
CAS No.: 1260985-08-7
M. Wt: 448.435
InChI Key: YNMOHSGXFOKBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H20N4O6 and its molecular weight is 448.435. The purity is usually 95%.
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Scientific Research Applications

Drug-likeness and Antimicrobial Activity

One study explored the in silico prediction of drug-likeness properties and the in vitro microbial investigation of a library of compounds synthesized from 1H-benzo[d][1,2,3] triazole-5-yl)(phenyl)methanone, which includes compounds related to the mentioned chemical structure. The synthesized compounds demonstrated good to moderate activity against bacterial strains and showed promising results as antimycobacterial agents compared to standard drugs like ciprofloxacin and pyrazinamide. This research highlights the potential of these compounds in developing new antimicrobial agents (Pandya et al., 2019).

Antitubercular and Antitumor Activity

Further research focused on the synthesis of novel pyrrole derivatives as antitubercular agents. This included the evaluation of various 5-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazol-2-yl substituted benzothioate derivatives, which were characterized and tested for their in vitro antitubercular activity. The findings suggest that some compounds exhibited moderate to good antitubercular activity, offering insights into the design of new antitubercular agents (Joshi et al., 2015).

Another study investigated the antitumor activity of novel 3-benzyl-substituted-4(3H)-quinazolinones, including derivatives similar to the compound of interest. The results demonstrated significant broad-spectrum antitumor activity, suggesting these compounds' potential as cancer treatment agents (Al-Suwaidan et al., 2016).

Antimicrobial and Enzyme Inhibition

Further investigations into the antimicrobial and enzyme inhibition properties of related compounds have been conducted. One study synthesized new analogs and evaluated them for antibacterial, antitubercular, and enzyme inhibition activities. The compounds showed very good antibacterial and antitubercular activities, indicating their potential as therapeutic agents in treating infections and tuberculosis (Joshi et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it would interact with specific biological targets to exert its effects .

Future Directions

The future research directions for this compound would depend on its intended use and the results of preliminary studies. If it shows promising activity in a particular area, further studies could be conducted to optimize its properties and evaluate its efficacy .

Properties

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O6/c1-29-16-9-15(10-17(11-16)30-2)24-21(28)12-27-7-3-4-18(27)23-25-22(26-33-23)14-5-6-19-20(8-14)32-13-31-19/h3-11H,12-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMOHSGXFOKBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.